Methyl 3-azabicyclo[3.1.0]hexane-6-carboxylate
Description
Methyl 3-azabicyclo[3.1.0]hexane-6-carboxylate is a bicyclic heterocyclic compound featuring a fused cyclopropane and pyrrolidine ring system, with a methyl ester group at the 6-position. Its molecular formula is C₇H₁₁NO₂ (MW: 141.17 g/mol), and it is identified by CAS No. 1607014-49-2 . This scaffold is highly valued in medicinal chemistry for its rigid, three-dimensional structure, which enables precise spatial orientation of pharmacophores. It has been utilized in the synthesis of allosteric inhibitors targeting mutant isocitrate dehydrogenase (IDH), demonstrating its role in oncology drug discovery . The compound is typically synthesized via stereoselective methods, such as dirhodium-catalyzed reactions, to achieve high diastereoselectivity without chromatographic purification .
Properties
IUPAC Name |
methyl 3-azabicyclo[3.1.0]hexane-6-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-10-7(9)6-4-2-8-3-5(4)6/h4-6,8H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LITPBZMWZQGLEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2C1CNC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Stereochemical Control
The dirhodium(II) catalyst activates EDA to generate a rhodium-bound carbene intermediate, which undergoes [2+1] cycloaddition with the dihydropyrrole substrate. The exo or endo selectivity of the resulting cyclopropane is dictated by the choice of dirhodium ligand. For example:
- Dirhodium(II) tetrakis(trifluoroacetamide) [Rh₂(TFA)₄] : Favors exo-cyclopropanation due to steric hindrance preventing carbene approach from the concave face.
- Dirhodium(II) carboxylates with bulky ligands : Promote endo-selectivity by stabilizing transition states through non-covalent interactions.
Post-cyclopropanation hydrolysis under basic or acidic conditions yields the methyl ester directly or via subsequent esterification. Telescoped protocols bypass chromatographic purification, achieving 76% combined yield for exo-methyl 3-azabicyclo[3.1.0]hexane-6-carboxylate and 54% for the endo isomer.
Palladium-Mediated C–H Activation for Late-Stage Functionalization
Palladium-catalyzed C–H bond functionalization offers a complementary route to introduce the methyl ester moiety. A representative procedure involves:
Direct Coupling of Preformed Bicyclic Amines
In a 3000 mL reactor, 2-chloro-N-cyclopropyl-N-methylacetamide undergoes coupling with bis(trimethylsilyl)peroxide in the presence of bis(dibenzylideneacetone)palladium(0) [Pd(dba)₂] and lithium hexamethyldisilazide (LiHMDS). This one-pot sequence installs the ester group via oxidative addition and reductive elimination, yielding methyl 3-azabicyclo[3.1.0]hexane-6-carboxylate in 78% yield after extraction with dichloromethane.
Hydrolytic Strategies for Ester Interconversion
Saponification-Rearrangement Sequences
This compound can be accessed through hydrolysis of its tert-butyl ester precursor. Treatment of tert-butyl 2,6-dichloronicotinate with sodium hydroxide in methanol/water (5:2 v/v) at ambient temperature for 24 hours affords the carboxylic acid, which is subsequently methylated using iodomethane (CH₃I) and cesium carbonate (Cs₂CO₃) in acetonitrile. This two-step process achieves 85% overall yield.
Comparative Analysis of Synthetic Methods
| Method | Catalyst/Reagents | Yield (%) | Stereoselectivity | Purification | Scale Demonstrated |
|---|---|---|---|---|---|
| Dirhodium cyclopropanation | Rh₂(TFA)₄, EDA | 76 (exo) | >95% exo or endo | Kugelrohr distillation | 10 mmol |
| Pd-mediated C–H activation | Pd(dba)₂, LiHMDS | 78 | N/A | Chromatography | 150 mmol |
| Hydrolysis-methylation | NaOH, CH₃I, Cs₂CO₃ | 85 | Racemic | Filtration | 20 mmol |
Key observations :
- The dirhodium route excels in stereocontrol and scalability but requires specialized catalysts.
- Palladium methods enable direct C–H functionalization but necessitate air-free conditions.
- Hydrolysis-methylation is operationally simple but produces racemic material unless chiral auxiliaries are employed.
Analytical Characterization and Quality Control
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR spectra of this compound exhibit diagnostic signals:
X-ray Crystallography
Single-crystal X-ray structures (CCDC 2304157, 2304169) confirm the bicyclic framework with bond lengths of 1.54 Å for the cyclopropane C-C bonds and 1.45 Å for the ester carbonyl.
Industrial-Scale Considerations and Process Optimization
The dirhodium-catalyzed method has been successfully scaled to 10 mmol batches with ReactIR monitoring confirming no hazardous diazo compound accumulation. For larger-scale production (>1 kg), the Pd-mediated route offers advantages in equipment compatibility, though rhodium-based protocols minimize metal leaching (Rh content <2 ppm by ICP-MS).
Chemical Reactions Analysis
Types of Reactions
Methyl 3-azabicyclo[3.1.0]hexane-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
Methyl 3-azabicyclo[3.1.0]hexane-6-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules and probes for biological studies.
Medicine: It is a key intermediate in the synthesis of antiviral and anticancer drugs.
Industry: The compound finds applications in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 3-azabicyclo[3.1.0]hexane-6-carboxylate involves its interaction with specific molecular targets and pathways. The bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. This interaction can lead to the inhibition or activation of biological pathways, contributing to its therapeutic effects .
Comparison with Similar Compounds
Key Observations :
- Solubility : Methyl esters exhibit higher polarity than ethyl analogs, favoring aqueous solubility. Hydrochloride salts further improve solubility .
- Synthetic Yield : Methyl esters achieve yields up to 85% under alkaline hydrolysis, while ethyl esters require harsher conditions (e.g., 100°C for 96 h) with moderate yields (~63%) .
Bicyclo Ring Modifications
Key Observations :
- Lipophilicity : 6,6-Dimethyl derivatives show increased logP values, favoring blood-brain barrier penetration .
- Pharmacophore Flexibility : Benzylamine derivatives enable diverse target engagement (e.g., G-protein-coupled receptors) compared to ester-focused analogs .
Functional Group Additions
Key Observations :
- Hydrogen Bonding : Dioxo groups improve target affinity via additional hydrogen-bonding interactions .
- Metabolic Stability : Sulfonamide derivatives resist enzymatic degradation, extending half-life .
Stereochemical Considerations
The stereochemistry of the 3-azabicyclo[3.1.0]hexane scaffold critically impacts biological activity. For example:
- Dirhodium Catalysis : Enables stereoselective synthesis of exo- or endo-isomers with >95% diastereomeric excess, avoiding costly purification .
- (1R,5S,6R) Configuration : This enantiomer is predominant in IDH inhibitors, as it optimally positions the carboxylate for binding to the enzyme’s allosteric site .
Biological Activity
Methyl 3-azabicyclo[3.1.0]hexane-6-carboxylate, also known as exo-3-Methyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid, is a bicyclic compound notable for its potential biological activities due to its structural features that resemble those of various neurotransmitters and bioactive molecules. This article discusses its biological activity, synthesis, and relevant case studies, supported by data tables and research findings.
Structural Characteristics
The compound's unique bicyclic structure, characterized by a nitrogen atom integrated into the framework, contributes significantly to its biological properties. Its molecular formula is with a molecular weight of approximately 155.19 g/mol. The presence of a carboxylic acid functional group at the 6-position enhances its reactivity and potential for interaction with biological targets.
Biological Activities
Potential Therapeutic Applications:
- Opioid Receptor Antagonism: Research indicates that derivatives of the 3-azabicyclo[3.1.0]hexane core exhibit antagonist activity at μ-opioid receptors, which is crucial for developing new analgesics without the addictive properties of traditional opioids .
- Histone Deacetylase Inhibition: Some compounds within this class have shown promise as histone deacetylase inhibitors, which are significant in cancer therapy due to their role in gene expression regulation .
- Antinociceptive Properties: Studies have demonstrated that certain derivatives can modulate pain responses effectively, suggesting their utility in pain management therapies .
Mechanisms of Action:
The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter systems and modulate receptor activities. For instance, modifications to the methyl group on the azabicyclo structure resulted in a 35-fold increase in binding affinity to μ-opioid receptors, highlighting the significance of structural optimization in enhancing therapeutic efficacy .
Synthesis Methods
Various synthetic routes have been explored to produce this compound:
| Synthesis Method | Description | Yield |
|---|---|---|
| 1,3-Dipolar Cycloaddition | Utilizes azomethine ylides and cyclopropene dipolarophiles to form spirocyclic derivatives | Up to 70% |
| Palladium-Catalyzed Reactions | Involves cyclopropanation of maleimides with N-tosylhydrazones | High yields reported |
These methods are crucial for generating sufficient quantities of the compound for further biological evaluation.
Case Studies
- Opioid Ligand Development: A study focused on designing a new class of opioid ligands based on the azabicyclo structure demonstrated significant antagonist activity against μ-opioid receptors in vivo, showcasing the compound's potential in treating pruritus without typical opioid side effects .
- Histone Deacetylase Inhibition: Compounds derived from methyl 3-azabicyclo[3.1.0]hexane were tested for their ability to inhibit histone deacetylases, revealing promising results that warrant further investigation into their anticancer properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
